molecular formula C16H16N2S B14649712 3-Methyl-2,5-diphenylimidazolidine-4-thione CAS No. 50530-27-3

3-Methyl-2,5-diphenylimidazolidine-4-thione

Cat. No.: B14649712
CAS No.: 50530-27-3
M. Wt: 268.4 g/mol
InChI Key: YFJVRPPERALDLD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,5-diphenylimidazolidine-4-thione typically involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazolidine-4-thione derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using microwave-assisted methods. These methods offer advantages such as reduced reaction times and improved yields. The use of metal catalysts and solvent-free conditions can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,5-diphenylimidazolidine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2,5-diphenylimidazolidine-4-thione has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-Methyl-2,5-diphenylimidazolidine-4-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2,5-diphenylimidazolidine-4-thione is unique due to the presence of both methyl and phenyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

50530-27-3

Molecular Formula

C16H16N2S

Molecular Weight

268.4 g/mol

IUPAC Name

3-methyl-2,5-diphenylimidazolidine-4-thione

InChI

InChI=1S/C16H16N2S/c1-18-15(13-10-6-3-7-11-13)17-14(16(18)19)12-8-4-2-5-9-12/h2-11,14-15,17H,1H3

InChI Key

YFJVRPPERALDLD-UHFFFAOYSA-N

Canonical SMILES

CN1C(NC(C1=S)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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